molecular formula C20H22O6S2 B15294923 cis-3'-Desmethylamino-3',10-di(methanesulfonyl)hydroxy Nortriptyline CAS No. 1246834-08-1

cis-3'-Desmethylamino-3',10-di(methanesulfonyl)hydroxy Nortriptyline

Cat. No.: B15294923
CAS No.: 1246834-08-1
M. Wt: 422.5 g/mol
InChI Key: CASBIBCXQBTFCK-UHFFFAOYSA-N
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Description

cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline is a chemical compound with a complex structure that includes multiple functional groups It is derived from Nortriptyline, a tricyclic antidepressant, and has been modified to include methanesulfonyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline typically involves multiple steps, starting from Nortriptyline. The key steps include:

    Desmethylation: Removal of a methyl group from Nortriptyline.

    Methanesulfonylation: Introduction of methanesulfonyl groups using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Hydroxylation: Introduction of a hydroxy group, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The methanesulfonyl groups can be reduced to thiol groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline involves its interaction with various molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Nortriptyline: The parent compound, used as an antidepressant.

    Desmethyl Nortriptyline: A metabolite of Nortriptyline with similar pharmacological properties.

    Methanesulfonyl Nortriptyline: A derivative with methanesulfonyl groups but lacking the hydroxy group.

Uniqueness

cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline is unique due to the presence of both methanesulfonyl and hydroxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1246834-08-1

Molecular Formula

C20H22O6S2

Molecular Weight

422.5 g/mol

IUPAC Name

3-(9-methylsulfonyloxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl methanesulfonate

InChI

InChI=1S/C20H22O6S2/c1-27(21,22)25-13-7-12-17-16-9-4-3-8-15(16)14-20(26-28(2,23)24)19-11-6-5-10-18(17)19/h3-6,8-12,20H,7,13-14H2,1-2H3

InChI Key

CASBIBCXQBTFCK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)OS(=O)(=O)C

Origin of Product

United States

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